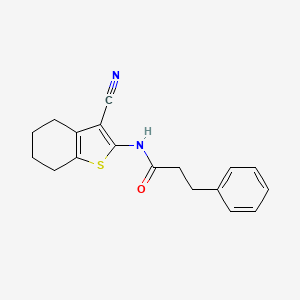

![molecular formula C13H22N2O4 B2414928 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide CAS No. 899958-02-2](/img/structure/B2414928.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine . This compound has a molecular weight of 171.24 and is a liquid at room temperature .

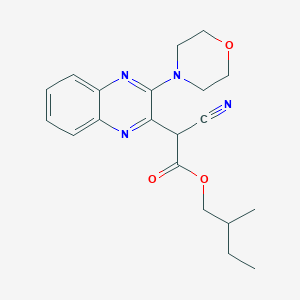

Molecular Structure Analysis

The InChI code for 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 . This might give some insights into the structure of “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide”.Physical and Chemical Properties Analysis

The related compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature . It has a molecular weight of 171.24 .Scientific Research Applications

Receptor Ligand Applications : One study highlighted the compound as a potent ligand for the 5-HT1A receptor, with implications for developing selective ligands for this receptor or the α1-adrenoceptor. This research suggests potential applications in neurological and psychiatric disorders (Franchini et al., 2014).

Neuroprotective and Antinociceptive Potential : Another study found derivatives of the compound to be partial agonists at the 5-HT1A receptor, displaying neuroprotective activity and potent antinociceptive effects in a mouse formalin test. This suggests potential applications in pain management and neuroprotection (Franchini et al., 2017).

Metal Complex Synthesis : Research into the synthesis and characterization of certain metal complexes with this compound has been conducted. These complexes have potential applications in various chemical and industrial processes (Canpolat & Kaya, 2004).

Synthetic Intermediate for Organic Chemicals : The compound has been used as a bifunctional synthetic intermediate in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides, highlighting its versatility in organic chemistry (Zhang Feng-bao, 2006).

Potential in Spirooxazolidinone Synthesis : It has also been used in the synthesis of spirooxazolidinone, which demonstrated potent NK2 receptor antagonist activity. This indicates its potential in developing treatments targeting the tachykinin NK2 receptor (Smith et al., 1995).

Safety and Hazards

Properties

IUPAC Name |

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-ethyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-2-14-11(16)12(17)15-8-10-9-18-13(19-10)6-4-3-5-7-13/h10H,2-9H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTQBFFTDFLJMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)

![3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414850.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)

![6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2414867.png)